molecular formula C16H16ClN3O3S B580101 m-Metolazona CAS No. 50869-25-5

m-Metolazona

Número de catálogo: B580101
Número CAS: 50869-25-5
Peso molecular: 365.832
Clave InChI: YFYCJRQUTXFDLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Congestive Heart Failure (CHF)

m-Metolazone is often used as an adjunctive therapy for patients with CHF who exhibit diuretic resistance. In clinical studies, the addition of m-Metolazone to loop diuretics like furosemide has demonstrated significant improvements in weight loss and urine output compared to loop diuretics alone .

StudyGroupWeight Loss (kg)Urine Output (mL)Notes
Metolazone + Furosemide-6 ± 22820 ± 900Significant improvement in congestion resolution
Furosemide Alone-3 ± 12050 ± 1120Less effective in diuresis

Hypertension

In hypertensive patients, m-Metolazone can be used alone or in combination with other antihypertensive agents. It is particularly beneficial for patients who do not respond adequately to standard treatments. Studies indicate that low-dose m-Metolazone can lead to significant reductions in both systolic and diastolic blood pressure .

Chronic Kidney Disease (CKD)

m-Metolazone is effective for managing edema associated with CKD. It helps alleviate fluid retention without significantly impacting renal function, making it a preferred choice for patients with compromised kidney function .

Case Study 1: CHF Management

A multicenter retrospective study evaluated the effects of adding m-Metolazone to high doses of loop diuretics in patients hospitalized for acute decompensated heart failure. Results showed improved diuretic response and reduced hospital stay duration compared to those receiving loop diuretics alone. The study reported a reduction in NTproBNP levels, indicating improved heart failure status .

Case Study 2: Hypertension Control

In a randomized trial comparing m-Metolazone with dapagliflozin for heart failure management, patients on m-Metolazone experienced greater weight loss and improved pulmonary congestion scores after three days of treatment. This suggests its efficacy not only in fluid management but also in overall cardiovascular health .

Pharmacokinetics

The pharmacokinetic profile of m-Metolazone supports its clinical applications:

  • Absorption : Rapid absorption post-oral administration; peak plasma concentration occurs approximately 1.5 hours after ingestion.
  • Distribution : High plasma protein binding (95%), with a volume of distribution ranging from 108.7 to 126.3 liters.
  • Metabolism : Undergoes enterohepatic circulation; influences CYP3A4 activity.
  • Elimination : Mean elimination half-life is between 6 to 8 hours; primarily excreted via urine .

Safety and Side Effects

While m-Metolazone is generally well-tolerated, it can lead to electrolyte imbalances such as hyponatremia and hypokalemia, particularly when used in conjunction with other diuretics . Monitoring is crucial during therapy to mitigate potential adverse effects.

Mecanismo De Acción

Target of Action

m-Metolazone primarily targets the sodium-chloride cotransporters (NCC) . These cotransporters play a crucial role in the reabsorption of sodium and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to increased excretion of sodium and water, thereby reducing fluid retention and lowering blood pressure .

Biochemical Pathways

m-Metolazone’s action on the sodium-chloride cotransporters affects the electrolyte reabsorption pathway in the kidneys . Additionally, studies have shown that m-Metolazone can upregulate mitochondrial chaperones, suggesting a potential impact on the mitochondrial stress response pathway .

Pharmacokinetics

m-Metolazone has a bioavailability of approximately 65% . It is minimally metabolized in the kidneys and primarily excreted in urine . The elimination half-life of m-Metolazone is about 14 hours , indicating its long-acting nature. It’s important to note that the pharmacokinetic properties of m-Metolazone can be influenced by factors such as dosage, patient’s renal function, and other concurrent medications .

Result of Action

The primary molecular effect of m-Metolazone is the inhibition of sodium reabsorption in the renal tubules . This leads to increased excretion of sodium and water, reducing fluid retention in the body . On a cellular level, m-Metolazone has been shown to specifically induce the expression of mitochondrial chaperones , which may have implications for cellular stress responses and longevity .

Action Environment

The efficacy and stability of m-Metolazone can be influenced by various environmental factors. For instance, the presence of food can significantly increase the time to reach maximum plasma concentration (tmax) of m-Metolazone . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as its primary site of action is in the kidneys . Therefore, conditions that impair kidney function could potentially impact the drug’s efficacy .

Análisis Bioquímico

Biochemical Properties

m-Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action has been demonstrated in humans by increased excretion of phosphate and magnesium ions .

Cellular Effects

m-Metolazone has been shown to induce the expression of mitochondrial chaperones in the HeLa cell line . It also indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, so that blood volume decreases and urine volume increases .

Molecular Mechanism

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It works by inhibiting sodium transport across the epithelium of the renal tubules, decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .

Temporal Effects in Laboratory Settings

Multiple oral doses of m-Metolazone do not display significantly different distributions or elimination characteristics from those observed for a single dose . The drug is well tolerated at the tested dose, and no adverse effects were observed .

Dosage Effects in Animal Models

In a rat model of preeclampsia, m-Metolazone reduced blood pressure without an accompanying natriuresis . The drug was administered in non-diuretic doses .

Metabolic Pathways

m-Metolazone undergoes enterohepatic circulation . It also affects the hPXR-mediated expression of CYP3A4 and MDR1 in human hepatocytes and increases CYP3A4 activity in various cell lines .

Transport and Distribution

m-Metolazone is characterized by slow and sometimes erratic absorption when administered as the Zaroxolyn product . This absorptive profile together with the large volume of distribution and high degree of renal clearance for m-Metolazone provide the pharmacologic basis for a favorable diuretic combination effect .

Subcellular Localization

While there is limited information available on the specific subcellular localization of m-Metolazone, it is known that the drug primarily acts on the renal tubules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-Metolazone involves several steps, starting from the quinazoline nucleus. The key steps include the chlorination of the quinazoline ring, followed by sulfonamide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonamide reagents under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of m-Metolazone is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The process is designed to minimize impurities and degradation products, which are monitored using chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: m-Metolazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the quinazoline ring, such as sulfoxides, sulfones, and halogenated quinazolines .

Comparación Con Compuestos Similares

Actividad Biológica

m-Metolazone, commonly referred to simply as metolazone, is a thiazide-like diuretic with significant implications in clinical pharmacology, particularly in the management of hypertension and heart failure. This article explores the biological activity of metolazone, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Metolazone functions primarily by inhibiting sodium reabsorption in the renal tubules. Its mechanism involves:

  • Inhibition of Sodium Reabsorption : Metolazone acts at the cortical diluting segment of the nephron, leading to increased excretion of sodium and chloride ions. This results in a corresponding increase in potassium excretion due to enhanced delivery of sodium to distal tubular exchange sites .
  • Activation of Human Pregnane X Receptor (hPXR) : Recent studies have demonstrated that metolazone activates hPXR, which regulates the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1). This activation can influence drug metabolism and may lead to potential drug-drug interactions .

Pharmacokinetics

The pharmacokinetic profile of metolazone reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Metolazone is well-absorbed following oral administration. It exhibits a long half-life, allowing for once-daily dosing.
  • Metabolism : It undergoes hepatic metabolism, primarily through conjugation processes.
  • Excretion : The drug is excreted through urine, with a significant portion appearing as unchanged drug .

Efficacy in Heart Failure

A cohort study examined the use of metolazone as an adjunct therapy in patients with heart failure who were resistant to loop diuretics like furosemide. Key findings include:

  • Patient Demographics : The study involved patients with a mean age of 68 years.
  • Outcomes : Adding metolazone did not significantly increase morbidity or mortality compared to those receiving furosemide alone. The hazard ratio for death or re-hospitalization was 0.78, indicating no significant difference .
Study ParameterFurosemide OnlyFurosemide + Metolazone
Mean Age (years)68.19 ± 12.9868.19 ± 12.98
Total Daily Mean Furosemide Dose122.4 ± 62.1 mg160.5 ± 38.8 mg
Total Daily Mean Metolazone DoseN/A5.2 ± 2.8 mg
Hazard Ratio for MortalityN/A0.78

Electrolyte Balance and Renal Function

Another study assessed the effects of metolazone on renal function and electrolyte balance when combined with furosemide:

  • Weight Loss : Patients receiving metolazone showed significant weight loss compared to those on furosemide alone.
  • Electrolyte Monitoring : Regular monitoring revealed that metolazone use could lead to changes in serum electrolytes, necessitating careful observation for fluid and electrolyte imbalances .

Safety Considerations

While metolazone is generally well-tolerated, it requires monitoring due to potential side effects related to electrolyte imbalances:

  • Electrolyte Monitoring : Patients should have their serum electrolytes measured regularly during treatment.
  • Adverse Effects : Common side effects include hypokalemia and dehydration, especially when used in combination with other diuretics .

Propiedades

IUPAC Name

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYCJRQUTXFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50869-25-5
Record name m-Metolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.